

Application Note: Design of Peptide-Drug Conjugates Using [D-His²]-LHRH

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (D-His²)-LHRH

Cat. No.: B12106972

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Executive Summary

This guide details the engineering of Peptide-Drug Conjugates (PDCs) utilizing the [D-His²]-LHRH scaffold. While classical LHRH agonists (e.g., Goserelin, Leuprolide) utilize D-amino acid substitutions at position 6 to enhance stability and binding, the incorporation of D-Histidine at position 2 is a hallmark of LHRH antagonists.

Unlike agonists, which induce an initial "flare" of gonadotropin release before desensitization, [D-His²]-based antagonists immediately block the receptor. Historically, it was believed that antagonists did not internalize efficiently; however, recent data confirms that specific lipophilic antagonists undergo receptor-mediated endocytosis, making them viable vectors for cytotoxic payloads. This protocol focuses on designing a [D-His²]-LHRH antagonist PDC, incorporating a D-Lys⁶ conjugation handle to attach Doxorubicin (DOX) via a cleavable ester linker.

Molecular Design Strategy

The Targeting Vector: [D-His²]-LHRH Antagonist Scaffold

The native LHRH sequence (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) is modified to create a high-affinity antagonist. The D-His² modification is critical for competitive receptor occupancy without activation.

- Position 2 ([D-His]): Eliminates intrinsic agonist activity (receptor activation) while maintaining high binding affinity (

in nanomolar range).

- Position 6 ([D-Lys]): The native Glycine is replaced with D-Lysine. This serves two purposes:
 - Stabilization: Induces a α -turn conformation that resists enzymatic degradation.
 - Conjugation Handle: The ϵ -amino group provides a reactive site for linker attachment away from the receptor-binding domain (N-terminus).

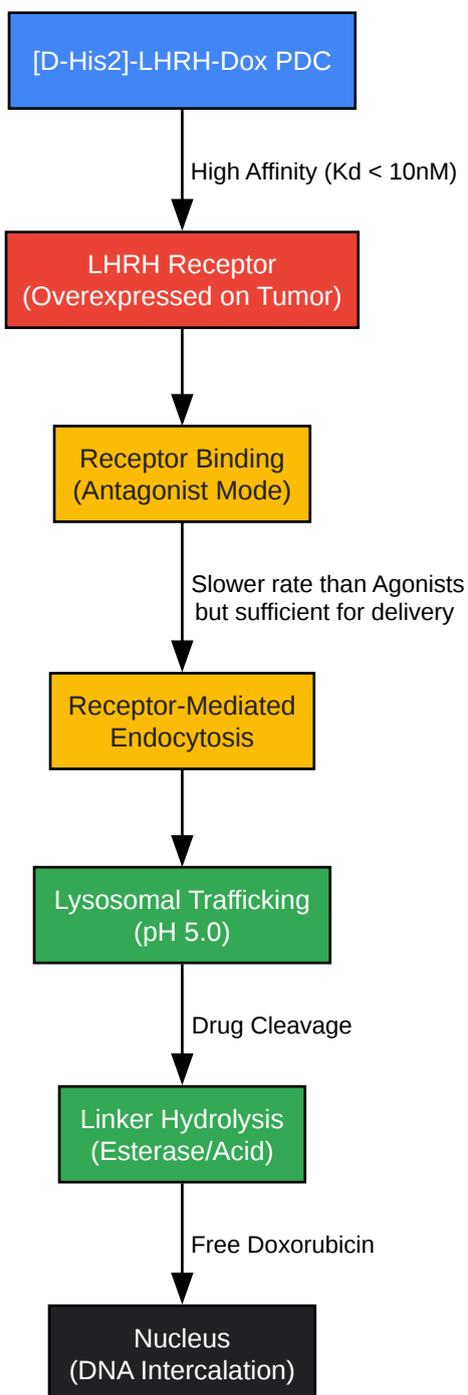
Target Sequence: pGlu-[D-His]-Trp-Ser-Tyr-[D-Lys(Linker-Drug)]-Leu-Arg-Pro-Gly-NH₂

The Linker-Payload System

To ensure efficacy, the drug must be released intracellularly. We utilize a Glutaric Anhydride linker system.

- Mechanism: The linker forms an ester bond with the 14-OH of Doxorubicin and an amide bond with the ϵ -amine of D-Lys⁶.
- Release: The ester bond is stable in circulation (pH 7.4) but susceptible to hydrolysis in the acidic environment of the lysosome (pH 4.5–5.0) and cleavage by intracellular esterases (e.g., Carboxylesterase).

Mechanism of Action (DOT Visualization)



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Figure 1: Mechanism of action for [D-His²]-LHRH antagonist PDCs. Unlike agonists, the complex does not activate downstream signaling (PKC/MAPK) but still undergoes internalization for payload delivery.

Experimental Protocols

Materials Required[1][2][3]

- Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).
- Amino Acids: Fmoc-D-His(Trt)-OH, Fmoc-D-Lys(Mmt)-OH (for orthogonal deprotection), and standard Fmoc-L-amino acids.
- Coupling Agents: HBTU/HOBt or DIC/Oxyma.
- Payload: Doxorubicin Hydrochloride (DOX[1]·HCl).
- Linker: Glutaric Anhydride.

Protocol A: Synthesis of [D-His²]-LHRH Peptide Carrier

Principle: Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

- Resin Swelling: Swell Rink Amide resin in DMF for 30 min.
- Deprotection: Remove Fmoc group using 20% Piperidine in DMF (min).
- Coupling Cycles:
 - Activate amino acid (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.
 - Couple for 45–60 min.
 - Critical Step: For [D-His²], use Fmoc-D-His(Trt)-OH. Ensure coupling efficiency to prevent racemization (though D-isomer is the target, stereochemical purity is vital).
 - Critical Step: For Position 6, couple Fmoc-D-Lys(Mmt)-OH. The Mmt group allows selective side-chain deprotection if on-resin conjugation is desired (Method A) or standard Fmoc-D-Lys(Boc)-OH if solution-phase conjugation is preferred (Method B). We recommend Method B (Solution Phase) for Doxorubicin to avoid harsh cleavage conditions damaging the drug.

- Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
- Purification: Semi-preparative RP-HPLC (C18 column, Gradient: 10–60% ACN in 0.1% TFA). Verify Mass via ESI-MS.[2]

Protocol B: Synthesis of Glutaryl-Doxorubicin (Linker-Drug)

- Dissolve Doxorubicin·HCl (1 eq) in anhydrous DMF.
- Add Glutaric Anhydride (1.2 eq) and DIEA (2 eq).
- Stir at Room Temperature (RT) for 12 hours in the dark.
- Purification: Precipitate with ether or purify via Flash Chromatography.
- Product: 14-O-glutaryl-doxorubicin (COOH-Linker-DOX).

Protocol C: Conjugation (Peptide + Linker-Drug)

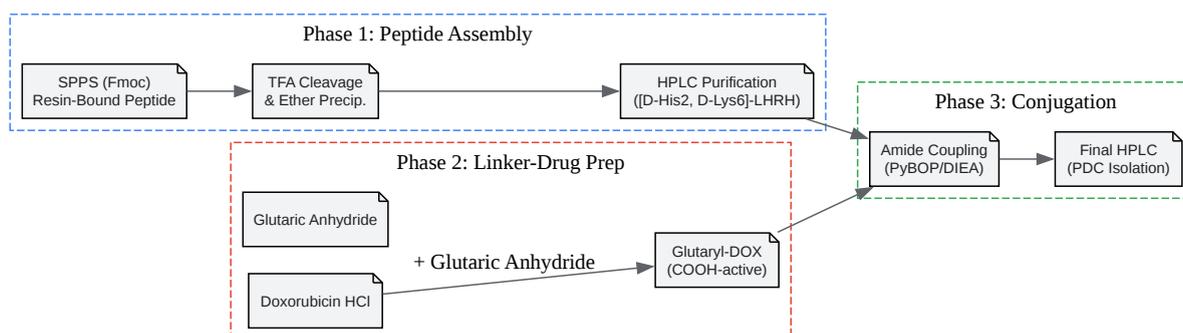
Causality: We use a solution-phase amide coupling between the free

-amine of the purified peptide and the carboxylic acid of the Glutaryl-DOX.

- Dissolution: Dissolve purified [D-His²]-LHRH peptide (1 eq) and Glutaryl-DOX (1.2 eq) in anhydrous DMSO/DMF (1:1).
- Activation: Add PyBOP (1.5 eq) and DIEA (3 eq).
- Reaction: Stir for 4 hours at RT under Nitrogen, protected from light.
- Monitoring: Check reaction progress via HPLC (shift in retention time).
- Final Purification:
 - Inject reaction mixture onto RP-HPLC (C18).
 - Elute with ACN/H₂O (+0.1% TFA).

- Lyophilize fractions containing the pure conjugate.[3]
- Storage: -20°C, desiccated, dark.

Synthesis Workflow (DOT Visualization)



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Figure 2: Convergent synthesis workflow. The peptide and linker-drug are prepared separately to maximize yield and purity before final coupling.

Validation & Characterization

Analytical Data Requirements

Parameter	Method	Acceptance Criteria
Identity	ESI-MS / MALDI-TOF	Molecular Weight \pm 1 Da (Peptide + Linker + Drug)
Purity	RP-HPLC (214 nm & 480 nm)	> 95% (480 nm detects Doxorubicin)
Peptide Content	Amino Acid Analysis (AAA)	\pm 10% theoretical
Free Drug	HPLC	< 1% Free Doxorubicin

In Vitro Bioassays

- Receptor Binding Affinity ():
 - Method: Competitive radioligand binding assay using I-[D-Trp⁶]-LHRH on LHRH-R positive cells (e.g., PC-3 prostate, MCF-7 breast).
 - Expectation: The [D-His²] modification should yield high affinity (nM). The bulky Doxorubicin at position 6 may slightly reduce affinity but must remain in the nanomolar range.
- Internalization Assay:
 - Method: Confocal microscopy. Treat cells with PDC (Dox is naturally fluorescent).
 - Observation: Time-dependent accumulation of red fluorescence in the cytoplasm/nucleus. Compare with free Dox (diffuse uptake) vs. PDC (punctate endosomal uptake initially).
- Cytotoxicity ():
 - Method: MTT or CCK-8 assay (72h exposure).
 - Control: Compare PDC against Free Dox and Naked Peptide.
 - Self-Validation: If PDC is significantly higher (less potent) than Free Dox in receptor-negative cells (e.g., SK-OV-3), but comparable in receptor-positive cells, targeting is successful.

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